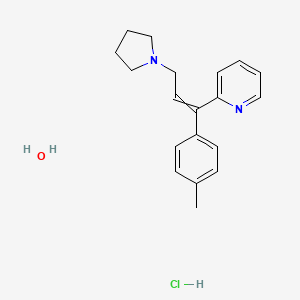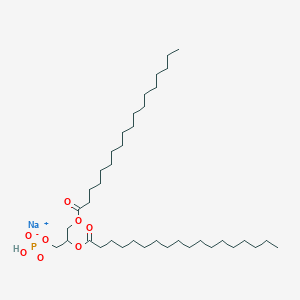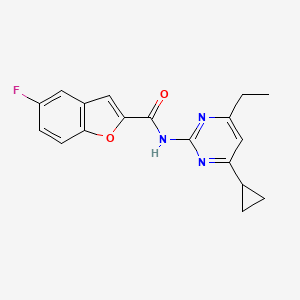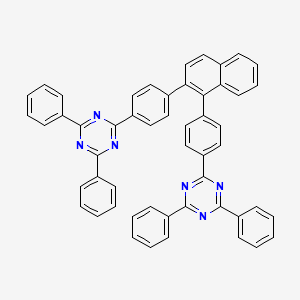
Triprolidine hydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triprolidine hydrochloride monohydrate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is commonly used for the symptomatic relief of allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. This compound is also found in various cold and allergy medications to alleviate symptoms like sneezing, runny nose, and itchy eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triprolidine hydrochloride monohydrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-methylbenzaldehyde with pyrrolidine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-bromopyridine under basic conditions to yield triprolidine. The final step involves the conversion of triprolidine to its hydrochloride monohydrate form by reacting it with hydrochloric acid in the presence of water .
Industrial Production Methods
Industrial production of triprolidine hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Triprolidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyridine derivatives .
Applications De Recherche Scientifique
Triprolidine hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and their role in allergic responses.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating allergic conditions.
Industry: The compound is utilized in the formulation of over-the-counter cold and allergy medications .
Mécanisme D'action
Triprolidine hydrochloride monohydrate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This blockade leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative properties, contributing to its overall therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorpheniramine maleate
- Diphenhydramine hydrochloride
- Brompheniramine maleate
- Promethazine hydrochloride
Uniqueness
Compared to other first-generation antihistamines, triprolidine hydrochloride monohydrate is known for its relatively rapid onset of action and effectiveness in relieving allergic symptoms. Its combination with other agents like pseudoephedrine enhances its efficacy in treating nasal congestion and other upper respiratory symptoms .
Propriétés
Formule moléculaire |
C19H25ClN2O |
|---|---|
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2 |
Clé InChI |
CUZMOIXUFHOLLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)

![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)

![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)

